

Unraveling Clavariopsin A: A Technical Guide to its Molecular Architecture and Stereochemistry

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Compound of Interest

Compound Name: *Clavariopsin A*

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A comprehensive technical guide detailing the molecular structure and stereochemical intricacies of **Clavariopsin A** has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the cyclic depsipeptide's architecture, supported by tabulated quantitative data and detailed experimental methodologies.

Clavariopsin A, a cyclic depsipeptide antibiotic, was first isolated from the aquatic hyphomycete *Clavariopsis aquatica*.^{[1][2]} Its molecular formula has been established as $C_{59}H_{95}N_9O_{14}$.^[3] The compound's planar structure is composed of nine amino acid residues and one α -hydroxy acid, a structural characteristic determined through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).^{[4][5][6]}

Molecular Composition and Sequence

The precise sequence of the amino and hydroxy acid residues in **Clavariopsin A** was elucidated using 2D NMR techniques.^[5] The constituent units are arranged in the following cyclic order: (R)-2-hydroxyisovaleryl, L-pipecoyl, L-MeVal, L-Val, L-MeAsp, L-Melle, L-Melle, Gly, L-MeVal, and L-Tyr(OMe).^[5]

Residue Number	Residue Name	Abbreviation	Type
1	(R)-2-hydroxyisovaleric acid	Hiv	α -hydroxy acid
2	L-Pipecolic acid	Pip	Amino Acid
3	N-methyl-L-valine	MeVal	Amino Acid
4	L-Valine	Val	Amino Acid
5	N-methyl-L-aspartic acid	MeAsp	Amino Acid
6	N-methyl-L-isoleucine	Melle	Amino Acid
7	N-methyl-L-isoleucine	Melle	Amino Acid
8	Glycine	Gly	Amino Acid
9	N-methyl-L-valine	MeVal	Amino Acid
10	O-methyl-L-tyrosine	Tyr(OMe)	Amino Acid

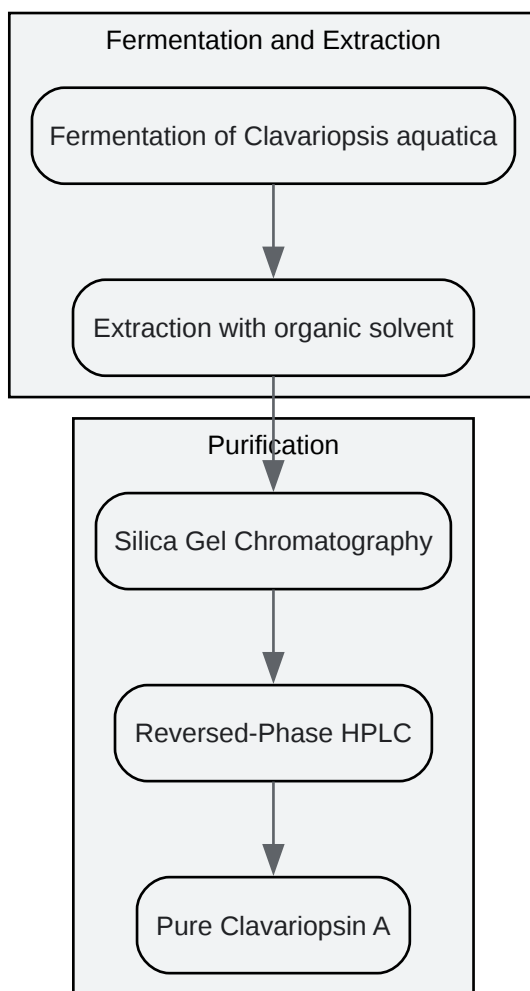
Stereochemical Elucidation

The determination of the absolute stereochemistry of each chiral center within **Clavariopsin A** was a critical step in its structural characterization. This was achieved through a combination of the advanced Marfey's method and chiral-phase High-Performance Liquid Chromatography (HPLC) analysis.^{[4][5][6]} This rigorous analytical approach confirmed the specific stereoisomers of the constituent amino acids and the α -hydroxy acid as presented in the table above.

Experimental Protocols

Isolation of Clavariopsin A

The isolation of **Clavariopsin A** from the fermentation broth of *Clavariopsis aquatica* involves a multi-step process. The general workflow is outlined below:

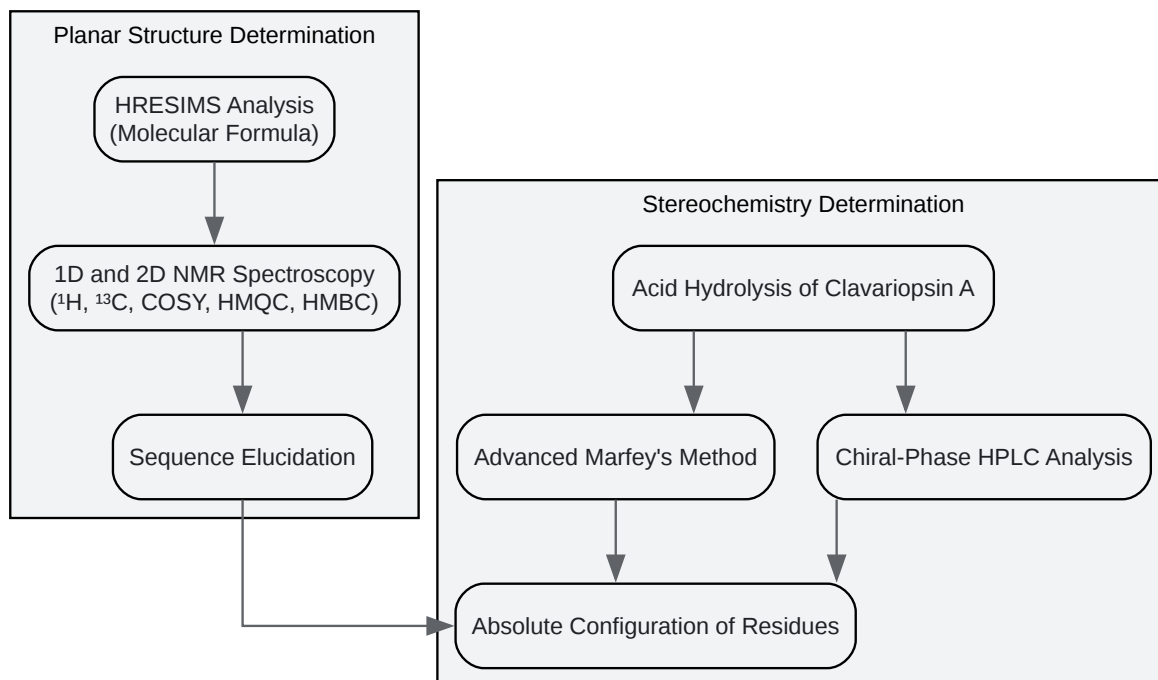


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Figure 1. General workflow for the isolation and purification of **Clavariopsin A**.

Structure and Stereochemistry Determination

The elucidation of **Clavariopsin A**'s structure and stereochemistry follows a detailed analytical path:



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Figure 2. Analytical workflow for the structural and stereochemical elucidation of **Clavariopsin A**.

Advanced Marfey's Method Protocol:

- Hydrolysis: **Clavariopsin A** is completely hydrolyzed into its constituent amino and hydroxy acids using 6N HCl at an elevated temperature.
- Derivatization: The hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent). This creates diastereomeric derivatives of the amino acids.
- LC-MS Analysis: The resulting derivatives are analyzed by reverse-phase HPLC coupled with mass spectrometry. The elution order of the L- and D-amino acid derivatives allows for the assignment of their absolute configurations.
- Chiral HPLC: The absolute configuration of the α -hydroxy acid is determined by chiral-phase HPLC analysis of its derivative.

This comprehensive guide provides a foundational understanding of the molecular architecture of **Clavariopsin A**, which is essential for further research into its biological activity and potential therapeutic applications. The detailed methodologies and tabulated data serve as a valuable resource for scientists working in the field of natural product chemistry and drug discovery.

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